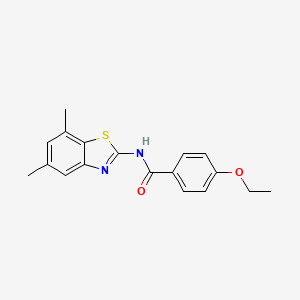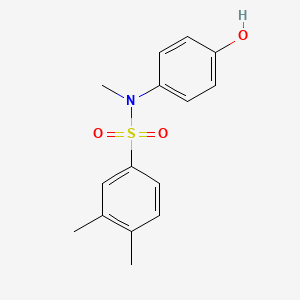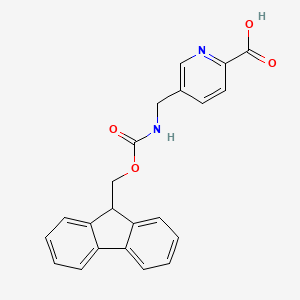![molecular formula C14H17ClN2O2 B2755177 N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide CAS No. 2094472-98-5](/img/structure/B2755177.png)
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CEP-1347 belongs to the family of propenamides and has been shown to have neuroprotective properties in preclinical studies.
Wirkmechanismus
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide exerts its neuroprotective effects by inhibiting the activation of the JNK signaling pathway. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and protein misfolding. The activation of the JNK pathway can lead to the phosphorylation of c-Jun, which can induce neuronal cell death. This compound inhibits the activation of the JNK pathway by binding to the ATP-binding site of the JNK kinase and preventing the phosphorylation of c-Jun.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective properties in various preclinical models of neurological disorders. The compound has been shown to reduce neuronal cell death and improve motor function in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. This compound has also been extensively studied in preclinical models of neurological disorders, and its neuroprotective properties have been well established. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide. One potential application of this compound is in the treatment of traumatic brain injury (TBI). TBI is a leading cause of death and disability worldwide, and there are currently no effective treatments for TBI. This compound has been shown to have neuroprotective properties in preclinical models of TBI, and further studies are needed to evaluate its potential as a therapeutic agent for TBI.
Another potential application of this compound is in the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). This compound has been shown to have neuroprotective properties in preclinical models of ALS and MS, and further studies are needed to evaluate its potential as a therapeutic agent for these diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to have neuroprotective properties by inhibiting the activation of the JNK signaling pathway, which is involved in neuronal cell death. This compound has several advantages for lab experiments, but its poor solubility in aqueous solutions is a limitation. There are several future directions for the study of this compound, including its potential application in the treatment of TBI, ALS, and MS.
Synthesemethoden
The synthesis of N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form 4-(4-chlorophenyl)morpholine. The resulting product is then reacted with propargyl bromide to form this compound. The purity of the compound is ensured by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. The compound has been shown to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal cell death. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-14(18)16-9-13-10-17(7-8-19-13)12-5-3-11(15)4-6-12/h2-6,13H,1,7-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOILHASAPDHPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CN(CCO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)


![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2755104.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)



![ethyl 4-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2755110.png)
![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-1,3-thiazole](/img/structure/B2755116.png)